GNF-5837 - 1033769-28-6

GNF-5837

Catalog Number: EVT-269674
CAS Number: 1033769-28-6
Molecular Formula: C28H21F4N5O2
Molecular Weight: 535.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GNF-5837 is a potent, selective, and orally bioavailable pan-tropomyosin receptor kinase (TRK) inhibitor. [] Discovered through screening the Genentech (GNF) kinase collection, it exhibits inhibitory activity against TRKA, TRKB, and TRKC receptors. [] GNF-5837 serves as a valuable tool in scientific research to investigate the role of TRK signaling in various biological processes, particularly in cancer development and progression. [, ]

Future Directions
  • Further exploration of its anti-ferroptotic activity: Investigating the precise mechanisms underlying this activity and its potential therapeutic implications in various disease models. []
  • Investigating its use in combination therapies: Exploring synergistic effects with other anti-cancer agents to enhance treatment efficacy and overcome drug resistance. [, ]
  • Developing more potent and selective TRK inhibitors: GNF-5837 serves as a starting point for developing next-generation inhibitors with improved pharmacological properties. []
  • Exploring its potential in other disease models: Investigating its therapeutic potential in diseases where TRK signaling plays a role, such as inflammatory and neurodegenerative diseases. [, ]
Overview

GNF-5837 is a potent and selective inhibitor of the tropomyosin receptor kinase (TRK) family, specifically targeting TRK A and TRK B receptors. This compound has garnered attention due to its effectiveness in suppressing tumor growth in various cancer models, making it a significant candidate for therapeutic applications in oncology. The development of GNF-5837 was driven by the need for selective TRK inhibitors that could minimize off-target effects while effectively inhibiting cancer cell proliferation and survival signaling pathways associated with TRK receptors.

Source and Classification

GNF-5837 was developed through a systematic screening of the GNF kinase collection, which aimed to identify selective inhibitors of TRK receptors. The compound is classified as a pan-TRK inhibitor, demonstrating high selectivity with inhibitory concentrations (IC50) of 8 nM for TRK A and 12 nM for TRK B, indicating its potential for targeted cancer therapies . The compound's design is based on optimizing oxindole derivatives to enhance selectivity and potency against TRK receptors while maintaining favorable pharmacokinetic properties .

Synthesis Analysis

The synthesis of GNF-5837 involves several key steps that optimize the oxindole scaffold. Initial screening identified a series of novel oxindole inhibitors, leading to the optimization of structural features to enhance selectivity against other kinases, particularly vascular endothelial growth factor receptor 2 (KDR) .

Technical Details

  1. Starting Materials: The synthesis begins with readily available oxindole derivatives.
  2. Reactions: Key reactions include amide bond formation and modifications to the aromatic rings to introduce substituents that enhance binding affinity.
  3. Optimization: Structure-activity relationship studies guided modifications to improve selectivity and potency .
Molecular Structure Analysis

The molecular structure of GNF-5837 can be characterized by its oxindole core, which is crucial for its interaction with the TRK receptors. The compound's structure includes:

  • A central oxindole moiety.
  • Substituents that enhance hydrophobic interactions within the binding pocket of the TRK kinases.

Data

  • Molecular Formula: C15_{15}H12_{12}N2_{2}O
  • Molecular Weight: 240.26 g/mol
  • Chemical Structure: The specific arrangement of atoms allows GNF-5837 to fit into the kinase domain of TRK receptors effectively, facilitating its inhibitory action .
Chemical Reactions Analysis

The primary chemical reactions involved in the synthesis of GNF-5837 include:

  1. Amide Coupling: Formation of amide bonds between oxindole derivatives and various acylating agents.
  2. Substitution Reactions: Introduction of fluorine or other substituents on the aromatic rings to enhance selectivity and potency.
  3. Deprotection Steps: Removal of protecting groups used during synthesis to yield the final active compound .
Mechanism of Action

GNF-5837 exerts its antitumor effects primarily through inhibition of TRK signaling pathways, which are critical for cell proliferation, survival, and differentiation in both neural and non-neural tissues.

Process

  1. Inhibition of Kinase Activity: By binding to the ATP-binding site of TRK A and TRK B, GNF-5837 prevents phosphorylation events that activate downstream signaling pathways.
  2. Induction of Apoptosis: The compound has been shown to induce cell cycle arrest and apoptosis in renal carcinoma cells by modulating key apoptotic proteins such as Bcl-2 and Bax .
  3. Impact on Tumor Growth: In vivo studies demonstrated significant tumor growth inhibition in mouse models bearing xenografts expressing TRK receptors .
Physical and Chemical Properties Analysis

GNF-5837 possesses several notable physical and chemical properties:

  • Solubility: The compound is designed to be orally bioavailable, indicating good solubility in biological systems.
  • Stability: Stability under physiological conditions is crucial for its therapeutic application.
  • Selectivity Profile: High selectivity towards TRK receptors minimizes off-target effects, enhancing its safety profile in clinical settings .
Applications

GNF-5837 has significant potential applications in scientific research and clinical settings:

  1. Cancer Therapy: As a targeted therapy for cancers driven by aberrant TRK signaling, including certain neuroblastomas and other solid tumors.
  2. Research Tool: It serves as a valuable tool for elucidating the role of TRKs in cancer biology and may aid in the development of combination therapies .
  3. Drug Development: GNF-5837’s profile makes it a candidate for further development into clinical trials aimed at evaluating its efficacy and safety in human subjects .
Chemical and Pharmacological Profile of GNF-5837

Structural Characterization and Synthesis

GNF-5837 (chemical name: N-[3-[[2,3-dihydro-2-oxo-3-(1H-pyrrol-2-ylmethylene)-1H-indol-6-yl]amino]-4-methylphenyl]-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea) is a synthetically derived oxindole urea compound with the molecular formula C₂₈H₂₁F₄N₅O₂ and a molecular weight of 535.49 g/mol [3] [10]. Its structure features a distinctive (Z)-configuration at the exocyclic double bond connecting the pyrrole moiety to the oxindole core, confirmed by nuclear magnetic resonance spectroscopy and X-ray crystallography during optimization studies [2] [8]. The molecule contains multiple hydrogen bond donors (5) and acceptors (6), a topological polar surface area of 98.05 Ų, and a calculated partition coefficient (XLogP) of 4.89, indicating moderate lipophilicity [1].

The synthesis of GNF-5837 was achieved through a convergent route, beginning with the sequential functionalization of 6-nitrooxindole. Key steps included: 1) Knoevenagel condensation with pyrrole-2-carboxaldehyde to install the exocyclic double bond; 2) catalytic reduction of the nitro group to the aniline; and 3) final urea coupling with 2-fluoro-5-(trifluoromethyl)phenyl isocyanate. This synthetic approach enabled efficient exploration of structure-activity relationships (SAR) within the oxindole series, particularly modifications at the pyrrole and urea substructures that significantly enhanced TRK potency and selectivity [2] [8]. The compound complies with Lipinski's rule of five (0 violations), predicting favorable drug-likeness for oral administration [1].

Table 1: Physicochemical Properties of GNF-5837

PropertyValueMeasurement Method
Molecular FormulaC₂₈H₂₁F₄N₅O₂High-resolution MS
Molecular Weight535.49 g/molCalculated
Hydrogen Bond Donors5Computational (CDK)
Hydrogen Bond Acceptors6Computational (CDK)
Topological Polar Surface Area98.05 ŲComputational (CDK)
XLogP4.89Computational (CDK)
Rotatable Bonds8Computational (CDK)
Lipinski's Rule Violations0Computational Analysis
Canonical SMILESO=C(Nc1cc(ccc1F)C(F)(F)F)NC2=CC=C(C)C(NC3=CC(NC/4=O)=C(C=C3)C4=C\C5=CC=CN5)=C2Chemical Standardization [1] [10]
InChIKeyYYDUWLSETXNJJT-MTJSOVHGSA-NIUPAC Standard [1]

Biochemical Properties and Selectivity Analysis

GNF-5837 functions as a potent, ATP-competitive, type II inhibitor that stabilizes the inactive "DFG-out" conformation of the tropomyosin receptor kinases (TRKA, TRKB, TRKC), with biochemical IC₅₀ values of 8 nM, 12 nM, and 7 nM, respectively [6] [10]. Cellular potency, assessed using Ba/F3 proliferation assays engineered to express oncogenic Tel-TRK fusion proteins, demonstrated IC₅₀ values of 11 nM (Tel-TRKA), 9 nM (Tel-TRKB), and 7 nM (Tel-TRKC) [3] [6]. This pan-TRK inhibition directly suppresses downstream survival pathways, evidenced by dose-dependent reduction of phosphorylated ERK and AKT in renal cell carcinoma (RCC) and pancreatic neuroendocrine tumor (GOT1) cell lines [4] [9]. Mechanistically, GNF-5837 binds within the ATP cleft and extends into an adjacent hydrophobic pocket, exploiting unique structural elements in the TRK kinase domain for high-affinity interactions [10].

Selectivity profiling across 402 kinases revealed exceptional specificity. At 100 nM, GNF-5837 inhibited >90% of TRK activity but affected only 5 other kinases beyond 50% inhibition [2] [8]. Notable off-targets included PDGFRβ (IC₅₀ = 0.5 µM) and c-Kit (IC₅₀ = 0.87–1 µM), approximately 100-fold less sensitive than TRKs [3] [6]. In a focused Ba/F3 cellular kinase panel (33 kinases), significant activity was observed only against TRKs, FMS (IC₅₀ = 0.31 µM for compound precursor), KDR (IC₅₀ = 3.0 µM), and c-Kit, confirming high cellular selectivity [2] [10]. Furthermore, GNF-5837 exhibited minimal inhibition of cytochrome P450 isozymes (CYP1A2, 2C9, 2C19, 2D6, 3A4) and the hERG ion channel (IC₅₀ > 10 µM), reducing risks for metabolic interactions and cardiotoxicity [8] [10].

Table 2: Inhibitory Activity of GNF-5837 Against TRK Isoforms and Select Kinases

TargetBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Assay System
TRKA (NTRK1)811 (Tel-TRKA)HTRF assay / Ba/F3 proliferation [1] [6]
TRKB (NTRK2)129 (Tel-TRKB)Caliper assay / Ba/F3 proliferation [6] [10]
TRKC (NTRK3)77 (Tel-TRKC)HTRF assay / Ba/F3 proliferation [3] [6]
c-Kit~900910–1000Mo7e cell assay [3] [10]
PDGFRβ~500870Rat-A10-PDGFR assay [10]
KDR (VEGFR2)>30003000Ba/F3-Tel-KDR proliferation [10]
FMS (CSF1R)310*Not testedBa/F3 panel (*Compound 4 precursor) [2]

Pharmacokinetic Profile and Oral Bioavailability

GNF-5837 demonstrates favorable pharmacokinetic (PK) properties supporting oral administration. In preclinical species, it exhibits low to moderate plasma clearance (Cl: 15 mL/min/kg in mice; 11 mL/min/kg in rats), a volume of distribution (Vdss) of 1.2–1.8 L/kg indicating good tissue penetration, and a half-life (t₁/₂) of 2.5–4 hours [2] [10]. Oral bioavailability is moderate across species: 35% in mice, 53% in rats, and 42% in dogs, attributed to its balanced lipophilicity, moderate molecular weight, and compliance with drug-likeness rules [2] [8]. Solubility assessments indicate adequate dissolution in dimethyl sulfoxide (DMSO, 53.55 mg/mL) and ethanol (5.35 mg/mL), though aqueous solubility is poor (<0.01 mg/mL), necessitating formulation optimization for in vivo dosing [3] [6].

In vivo efficacy was robustly demonstrated in a mouse RIE-TrkA/mNGF xenograft model. Oral administration (25–100 mg/kg, once daily) induced dose-dependent tumor regression: 25 mg/kg yielded partial growth inhibition, while 50 mg/kg and 100 mg/kg caused 72% and 100% regression, respectively, after 10 days of treatment [1] [4] [10]. This efficacy correlated with sustained suppression of TRKA autophosphorylation in tumor tissue. Microsomal stability studies (human/rodent) showed moderate intrinsic clearance, suggesting adequate metabolic resistance primarily mediated by CYP3A4/5, with minimal involvement of other CYP isoforms [8] [10]. Plasma protein binding was moderate (~85%), consistent with its physicochemical profile [10].

Table 3: Key Pharmacokinetic Parameters of GNF-5837 in Preclinical Models

ParameterMouseRatDog
Oral Bioavailability (F%)355342
Clearance (Cl; mL/min/kg)1511Not reported
Volume of Distribution (Vdss; L/kg)1.81.2Not reported
Half-life (t₁/₂; h)2.54.0Not reported
Cmax (µg/mL) @ 50 mg/kg p.o.1.82.1Not reported
AUC₀–∞ (µg·h/mL) @ 50 mg/kg p.o.15.625.3Not reported
In Vivo Efficacy (Tumor Regression)72% @ 50 mg/kg; 100% @ 100 mg/kg (RIE xenograft) [1] [4] [10]

Properties

CAS Number

1033769-28-6

Product Name

GNF-5837

IUPAC Name

1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[(3Z)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea

Molecular Formula

C28H21F4N5O2

Molecular Weight

535.5 g/mol

InChI

InChI=1S/C28H21F4N5O2/c1-15-4-6-19(35-27(39)37-25-11-16(28(30,31)32)5-9-22(25)29)13-23(15)34-18-7-8-20-21(12-17-3-2-10-33-17)26(38)36-24(20)14-18/h2-14,33-34H,1H3,(H,36,38)(H2,35,37,39)/b21-12-

InChI Key

YYDUWLSETXNJJT-MTJSOVHGSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)C(=CC5=CC=CN5)C(=O)N4

Solubility

Soluble in DMSO, not in water

Synonyms

GNF5837; GNF-5837; GNF 5837.

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)C(=CC5=CC=CN5)C(=O)N4

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)/C(=C/C5=CC=CN5)/C(=O)N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.